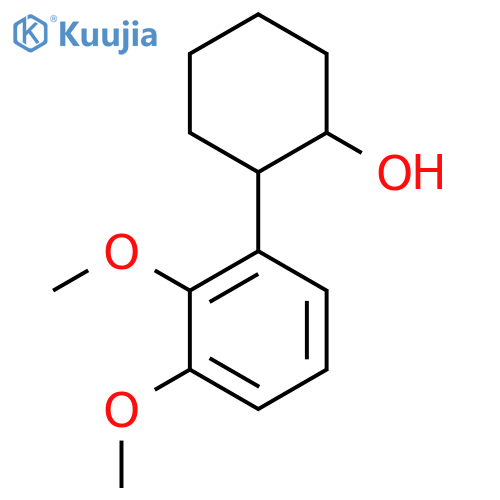

Cas no 854901-58-9 (2-(2,3-Dimethoxyphenyl)cyclohexanol)

2-(2,3-Dimethoxyphenyl)cyclohexanol 化学的及び物理的性質

名前と識別子

-

- 2-(2,3-dimethoxyphenyl)cyclohexanol

- STK736831

- cyclohexanol, 2-(2,3-dimethoxyphenyl)-

- 2-(2,3-dimethoxyphenyl)cyclohexan-1-ol

- 2-(2,3-dimethoxyphenyl)-1-cyclohexanol

- ST081228

- 2-(2,3-Dimethoxyphenyl)cyclohexanol

-

- MDL: MFCD09063193

- インチ: 1S/C14H20O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h5,7,9-10,12,15H,3-4,6,8H2,1-2H3

- InChIKey: XJDQMUVUAKSPLF-UHFFFAOYSA-N

- ほほえんだ: OC1CCCCC1C1C=CC=C(C=1OC)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 232

- トポロジー分子極性表面積: 38.7

2-(2,3-Dimethoxyphenyl)cyclohexanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414741-5 g |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | 5g |

€907.00 | 2023-04-24 | ||

| abcr | AB414741-1 g |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | 1g |

€322.50 | 2023-04-24 | ||

| abcr | AB414741-500mg |

2-(2,3-Dimethoxyphenyl)cyclohexanol; . |

854901-58-9 | 500mg |

€269.00 | 2025-02-27 | ||

| A2B Chem LLC | AJ08448-5g |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | >95% | 5g |

$995.00 | 2024-04-19 | |

| Crysdot LLC | CD12023838-5g |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | 97% | 5g |

$527 | 2024-07-24 | |

| TRC | D266700-500mg |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | 500mg |

$ 300.00 | 2022-06-05 | ||

| abcr | AB414741-10g |

2-(2,3-Dimethoxyphenyl)cyclohexanol; . |

854901-58-9 | 10g |

€1357.00 | 2025-02-27 | ||

| A2B Chem LLC | AJ08448-25g |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | >95% | 25g |

$2384.00 | 2024-04-19 | |

| A2B Chem LLC | AJ08448-500mg |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | >95% | 500mg |

$467.00 | 2024-04-19 | |

| A2B Chem LLC | AJ08448-1g |

2-(2,3-Dimethoxyphenyl)cyclohexanol |

854901-58-9 | >95% | 1g |

$509.00 | 2024-04-19 |

2-(2,3-Dimethoxyphenyl)cyclohexanol 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

2-(2,3-Dimethoxyphenyl)cyclohexanolに関する追加情報

Professional Introduction to 2-(2,3-Dimethoxyphenyl)cyclohexanol (CAS No. 854901-58-9)

2-(2,3-Dimethoxyphenyl)cyclohexanol, a compound with the chemical identifier CAS No. 854901-58-9, has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis due to its unique structural properties and potential biological activities. This compound, featuring a cyclohexanol moiety linked to a dimethoxyphenyl group, presents an intriguing scaffold for medicinal chemists exploring novel therapeutic agents.

The structural motif of 2-(2,3-Dimethoxyphenyl)cyclohexanol combines the versatility of the cyclohexane ring with the electronic and steric influences of the dimethoxyphenyl substituent. This combination has been explored in various contexts, particularly in the design of molecules that may interact with biological targets such as enzymes and receptors. The presence of both hydroxyl and methoxy groups on the aromatic ring provides multiple sites for functionalization, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in developing small-molecule inhibitors that modulate central nervous system (CNS) function. The cyclohexanol backbone in 2-(2,3-Dimethoxyphenyl)cyclohexanol is reminiscent of several known pharmacophores that exhibit CNS activity. For instance, compounds with similar scaffolds have been investigated for their potential role in treating neurological disorders such as depression and anxiety. The dimethoxyphenyl group, in particular, is known to influence the lipophilicity and metabolic stability of molecules, which are critical factors in drug design.

One of the most compelling aspects of 2-(2,3-Dimethoxyphenyl)cyclohexanol is its potential as a building block for more complex molecules. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and coupling reactions, makes it a versatile intermediate. These properties have been leveraged in synthetic strategies aimed at creating novel derivatives with enhanced biological activity. For example, researchers have explored the use of this compound in generating analogs that may exhibit improved binding affinity or selectivity towards specific biological targets.

The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery. Compounds like 2-(2,3-Dimethoxyphenyl)cyclohexanol contribute to this diversity by offering unique structural features that can be optimized through medicinal chemistry approaches. In recent studies, derivatives of this compound have been synthesized and evaluated for their pharmacological properties. Some of these derivatives have shown promising results in preclinical models, suggesting their potential as lead compounds for further development.

The synthesis of 2-(2,3-Dimethoxyphenyl)cyclohexanol itself is an interesting challenge that highlights its synthetic utility. Various synthetic routes have been reported in the literature, each offering distinct advantages depending on the desired scale and purity requirements. Common methods involve the reaction of 2,3-dimethoxybenzaldehyde with cyclohexene or its derivatives under basic conditions. These reactions often proceed via aldol condensation or similar mechanisms, leading to the formation of the desired product.

Once synthesized, 2-(2,3-Dimethoxyphenyl)cyclohexanol can be further functionalized to explore its full chemical potential. For instance, selective oxidation of the hydroxyl group can yield corresponding aldehydes or carboxylic acids, which can then be used in subsequent reactions such as esterification or amide bond formation. Similarly, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents onto the aromatic ring or the cyclohexane moiety.

The biological evaluation of 2-(2,3-Dimethoxyphenyl)cyclohexanol and its derivatives has revealed several interesting findings. In vitro studies have shown that certain analogs exhibit inhibitory activity against enzymes involved in neurotransmitter metabolism. This suggests that these compounds may have therapeutic potential in disorders related to neurotransmitter dysregulation. Additionally, some derivatives have demonstrated antioxidant properties, which could be relevant for diseases associated with oxidative stress.

Computational modeling has also played a crucial role in understanding the interactions between 2-(2,3-Dimethoxyphenyl)cyclohexanol and biological targets. Molecular docking studies have been used to predict binding modes and affinities for various receptors and enzymes. These predictions have guided experimental efforts by identifying key interactions that can be optimized to improve drug-like properties.

The future prospects for 2-(2,3-Dimethoxyphenyl)cyclohexanol are promising given its versatile structural features and synthetic accessibility. Continued research is expected to uncover new applications for this compound and its derivatives in both academic and industrial settings. As drug discovery efforts continue to evolve toward more targeted and personalized therapies,molecules like 2-(2 Dimethoxy phenyl) cyclo hexanol will remain valuable tools for medicinal chemists exploring novel therapeutic interventions.

854901-58-9 (2-(2,3-Dimethoxyphenyl)cyclohexanol) 関連製品

- 1806894-78-9(4-(Aminomethyl)-5-chloro-3-(difluoromethyl)-2-nitropyridine)

- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)

- 2034533-46-3(4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]morpholine)

- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)

- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)

- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)

- 941892-19-9(N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)

- 4664-45-3(5-(4-methylbenzyl)-2-furoic Acid)

- 1050880-52-8(2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine)